![molecular formula C11H7F2NO2S2 B2745003 (5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 337933-33-2](/img/structure/B2745003.png)
(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(Difluoromethoxy)benzylamine and (4-CHLORO-PHENYL)-(4-DIFLUOROMETHOXY-BENZYLIDENE)-AMINE have similar structures. They are used in biochemical research and are part of a collection of rare and unique chemicals .
Synthesis Analysis
A practical synthesis of new β-difluoromethoxy vinyl sulfones has been explored by O-difluoromethylation of β-ketosulfones using the inexpensive and easily workable sodium chlorodifluoroacetate as a difluorocarbene precursor .Molecular Structure Analysis
The molecular formula for 4-(Difluoromethoxy)benzylamine is C8H9F2NO, and its molecular weight is 173.16 . The molecular formula for (4-CHLORO-PHENYL)-(4-DIFLUOROMETHOXY-BENZYLIDENE)-AMINE is C14H10ClF2NO, and its molecular weight is 281.692 .Physical And Chemical Properties Analysis
The boiling point of 4-(Difluoromethoxy)benzaldehyde is 87 °C at a pressure of 3 Torr . The density of 4-(Difluoromethoxy)benzylamine is 1.523 g/mL at 25 °C, and its refractive index is 1.5150 at 20 °C .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds related to "(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one" have been synthesized and characterized to explore their structural and chemical properties. For instance, the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazoles through cyclization of thiosemicarbazide demonstrates the interest in thiadiazole derivatives for their potential applications in creating novel compounds with significant properties (Ibrahim, Khalaf, Ahmed, & Dalaf, 2021). Similarly, the synthesis of new thiazolidinone derivatives from benzylidene-anilines underlines the ongoing research in modifying thiazole compounds for enhanced efficacy and application (Bolognese et al., 2004).
Biological Evaluation
The biological activity of thiazole derivatives has been a significant area of research. For instance, the study on the synthesis and biological evaluation of 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]oxazoles, thiazoles, and imidazoles reveals the potential of these compounds as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating their applicability in anti-inflammatory and analgesic treatments (Unangst et al., 1994). Another study on the antimicrobial activity of thiazolotriazinones carrying 4-methylthiobenzyl moieties suggests that these compounds could serve as potential antimicrobial agents (Ashok & Holla, 2007).
Mechanistic and Synthetic Aspects
Research also focuses on the mechanistic and synthetic aspects of thiazole derivatives. For example, the reaction of imines and mercaptoacetic acid under microwave and conventional heating to form thiazolidin-4-ones showcases the exploration of efficient synthesis methods for these compounds (Bolognese et al., 2004). This research aids in understanding the conditions that favor the formation of thiazolidinones, potentially leading to novel applications in drug design and material science.
Safety And Hazards
Propriétés
IUPAC Name |
(5E)-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S2/c12-10(13)16-7-3-1-6(2-4-7)5-8-9(15)14-11(17)18-8/h1-5,10H,(H,14,15,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWRWQXDWXANHC-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2744920.png)
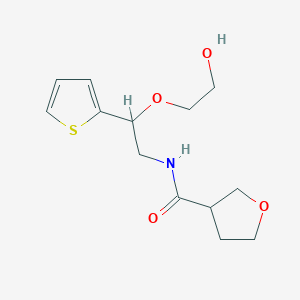
![N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
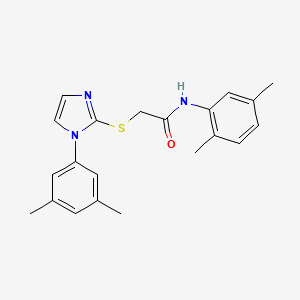
![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2744925.png)
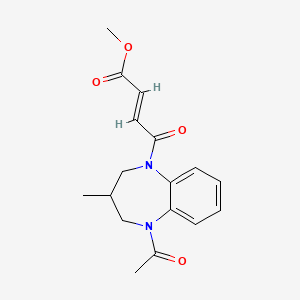
![2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one](/img/structure/B2744931.png)
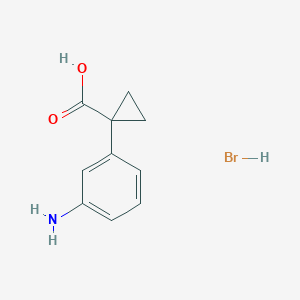
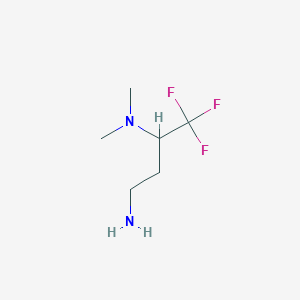
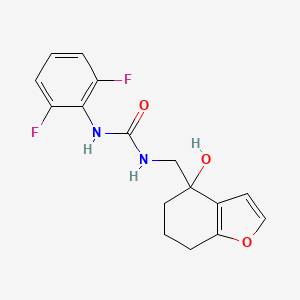
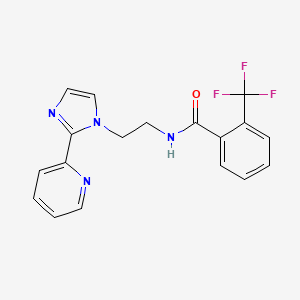
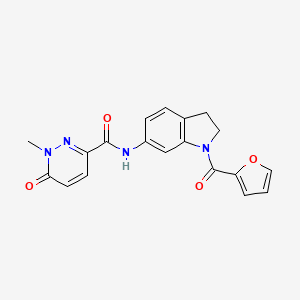
![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2744942.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2744943.png)